Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI)

Overview

Description

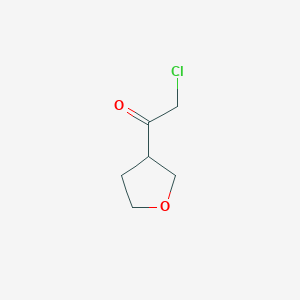

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) is an organic compound with the molecular formula C6H9ClO2 It is a chlorinated ketone that features a chloro group attached to an ethanone moiety, which is further connected to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with chlorinating agents. For example, the reaction of oxolane with thionyl chloride (SOCl2) under controlled conditions can yield Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI). Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent.

Industrial Production Methods

Industrial production of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of amides, ethers, or esters.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

- 2-Chloro-1-(3-hydroxyphenyl)ethanone

- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Uniqueness

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated ethanones. This structural feature makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.

Biological Activity

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI), also known by its CAS number 141060-98-2, is a chemical compound characterized by the presence of a chloro group and a tetrahydrofuran ring. This molecular structure suggests diverse potential biological activities, making it of interest in medicinal chemistry and organic synthesis. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₉ClO₂

- Molecular Weight : Approximately 148.59 g/mol

- Key Features :

- Chloro substituent that may enhance reactivity.

- Tetrahydrofuran ring which is known for its role in various biochemical interactions.

Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) interacts with biological systems primarily through its chloro group, which can participate in nucleophilic substitution reactions. The ethanone moiety can undergo transformations that affect enzyme activities and metabolic pathways. These mechanisms are crucial for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities Related to Ethanone Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Tetrahydrofuran derivatives | Antibacterial, antifungal | |

| Chloroacetyl derivatives | Enzyme inhibition | |

| Prothioconazole (synthesized from related compounds) | Broad-spectrum fungicide |

Case Study: Enzyme Interaction Studies

A study investigated the interaction of Ethanone derivatives with butyrylcholinesterase (BChE), an enzyme implicated in various neurological disorders. The results indicated that certain derivatives could selectively inhibit BChE activity, suggesting potential therapeutic applications in treating conditions like Alzheimer’s disease . This highlights the importance of further exploring the biological effects of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) within similar contexts.

Synthesis Methods

The synthesis of Ethanone, 2-chloro-1-(tetrahydro-3-furanyl)-(9CI) typically involves:

- Starting Materials : Tetrahydrofuran and chloroacetyl chloride.

- Reaction Conditions : The reaction is usually carried out under controlled conditions to optimize yield and purity.

The process can be summarized as follows:

This reaction illustrates the formation of the compound through acylation of the furan ring.

Properties

IUPAC Name |

2-chloro-1-(oxolan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJNEPEZYXVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.